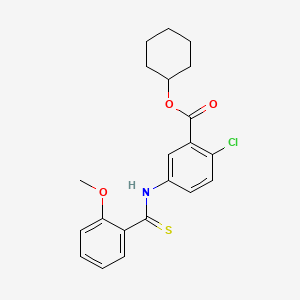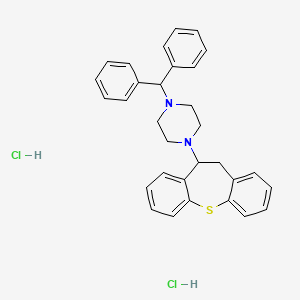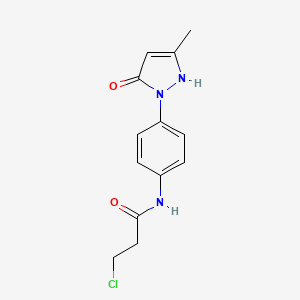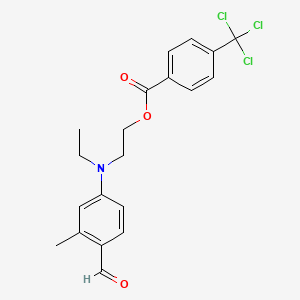
2-(Ethyl(4-formyl-3-methylphenyl)amino)ethyl 4-(trichloromethyl)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Ethyl(4-formyl-3-methylphenyl)amino)ethyl 4-(trichloromethyl)benzoate is a heterocyclic organic compound with the molecular formula C20H20Cl3NO3 and a molecular weight of 428.7367 g/mol . This compound is known for its complex structure, which includes both aromatic and aliphatic components, making it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethyl(4-formyl-3-methylphenyl)amino)ethyl 4-(trichloromethyl)benzoate typically involves the esterification of benzoic acid derivatives with appropriate amines. One common method involves the reaction of 4-(trichloromethyl)benzoic acid with 2-(ethyl(4-formyl-3-methylphenyl)amino)ethanol under acidic conditions to form the ester linkage . The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
化学反应分析
Types of Reactions
2-(Ethyl(4-formyl-3-methylphenyl)amino)ethyl 4-(trichloromethyl)benzoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for bromination.
Major Products Formed
Oxidation: 2-(Ethyl(4-carboxy-3-methylphenyl)amino)ethyl 4-(trichloromethyl)benzoate.
Reduction: 2-(Ethyl(4-hydroxymethyl-3-methylphenyl)amino)ethyl 4-(trichloromethyl)benzoate.
Substitution: 2-(Ethyl(4-formyl-3-methylphenyl)amino)ethyl 4-(trichloromethyl)-2-bromobenzoate.
科学研究应用
2-(Ethyl(4-formyl-3-methylphenyl)amino)ethyl 4-(trichloromethyl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(Ethyl(4-formyl-3-methylphenyl)amino)ethyl 4-(trichloromethyl)benzoate involves its interaction with specific molecular targets. The compound can form hydrogen bonds and π-π interactions with proteins and enzymes, potentially inhibiting their activity. The formyl group can also participate in nucleophilic addition reactions, altering the function of biological molecules .
相似化合物的比较
Similar Compounds
- 2-(Ethyl(4-formyl-3-methylphenyl)amino)ethyl 3-(trichloromethyl)benzoate
- 2-(Ethyl(4-formyl-3-methylphenyl)amino)ethyl 4-(trichloromethyl)benzoate
- This compound
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its structural complexity also makes it a valuable tool in the study of molecular interactions and mechanisms .
属性
CAS 编号 |
86626-74-6 |
|---|---|
分子式 |
C20H20Cl3NO3 |
分子量 |
428.7 g/mol |
IUPAC 名称 |
2-(N-ethyl-4-formyl-3-methylanilino)ethyl 4-(trichloromethyl)benzoate |
InChI |
InChI=1S/C20H20Cl3NO3/c1-3-24(18-9-6-16(13-25)14(2)12-18)10-11-27-19(26)15-4-7-17(8-5-15)20(21,22)23/h4-9,12-13H,3,10-11H2,1-2H3 |
InChI 键 |
VONXKBUMASGSSI-UHFFFAOYSA-N |
规范 SMILES |
CCN(CCOC(=O)C1=CC=C(C=C1)C(Cl)(Cl)Cl)C2=CC(=C(C=C2)C=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


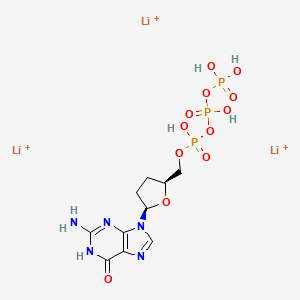
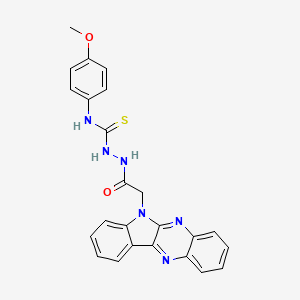
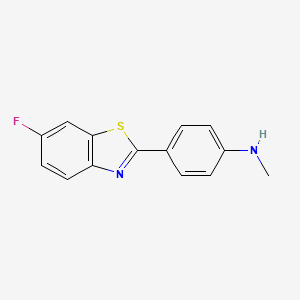
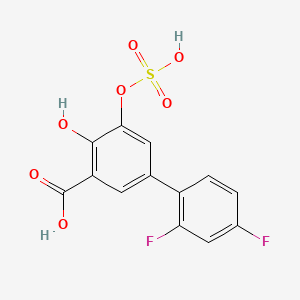
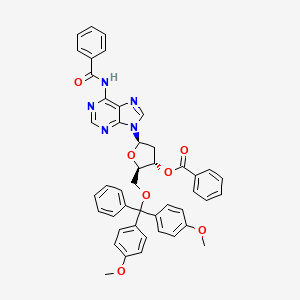
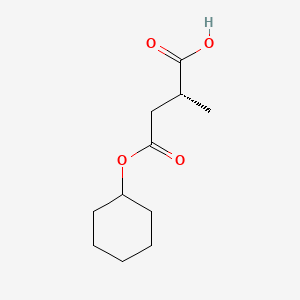
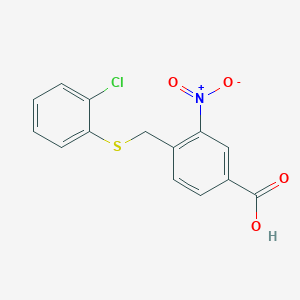
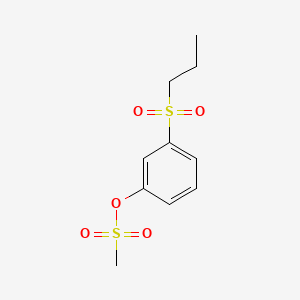
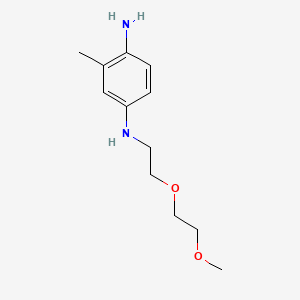
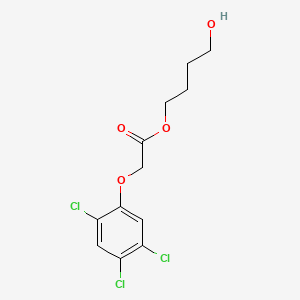
![(E)-but-2-enedioic acid;5-chloro-3-[(4-methylpiperazin-1-yl)methyl]-1-phenyl-3,4-dihydroisoquinoline](/img/structure/B12693360.png)
